m-Acetylphenylalanine
CAS No.: 474519-58-9
Cat. No.: VC19073443
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 474519-58-9 |
|---|---|
| Molecular Formula | C11H13NO3 |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | (2S)-3-(3-acetylphenyl)-2-aminopropanoic acid |
| Standard InChI | InChI=1S/C11H13NO3/c1-7(13)9-4-2-3-8(5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m0/s1 |
| Standard InChI Key | IBCKYXVMEMSMQM-JTQLQIEISA-N |
| Isomeric SMILES | CC(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)N |
| Canonical SMILES | CC(=O)C1=CC=CC(=C1)CC(C(=O)O)N |
Introduction
Chemical Identity and Structural Features
m-Acetylphenylalanine is a chiral molecule with the IUPAC name (2S)-3-(3-acetylphenyl)-2-aminopropanoic acid. Its structure consists of a phenylalanine backbone modified by an acetyl group at the meta position of the aromatic ring. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 207.23 g/mol | |
| Canonical SMILES | CC(=O)C1=CC=CC(=C1)CC(C(=O)O)N | |
| Isomeric SMILES | CC(=O)C1=CC=CC(=C1)CC@@HN | |
| PubChem Compound ID | 11521308 |
The acetyl group at the meta position introduces steric and electronic effects that distinguish it from ortho- and para-substituted analogs. These modifications may influence solubility, metabolic stability, and interaction with biological targets .
Biochemical Properties and Metabolic Implications
Limited data exist on the biochemical behavior of m-Acetylphenylalanine. Comparative analysis with N-acetyl-L-phenylalanine, a uremic toxin implicated in renal dysfunction, suggests potential metabolic interactions. Key distinctions include:
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Metabolic Fate: N-Acetyl-L-phenylalanine is metabolized via phenylalanine hydroxylase and participates in urea cycle disruptions . The meta-substituted variant may follow alternative pathways due to steric hindrance or altered enzyme affinity.
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Toxicity Profile: No toxicological data are available for m-Acetylphenylalanine, necessitating studies on acute/chronic exposure, organ-specific effects, and excretion mechanisms.
Research Challenges and Future Directions
Synthesis Optimization
Current methods for acetylated phenylalanine derivatives rely on high-pressure catalysis . Developing milder, regioselective protocols for m-Acetylphenylalanine is critical.
Metabolic and Toxicological Studies
In vitro and in vivo assays are needed to map metabolic pathways and assess toxicity. Comparative studies with N-acetyl-L-phenylalanine could reveal structure-activity relationships .
Computational Modeling
Active learning algorithms and molecular dynamics simulations could predict interactions with biological targets, guiding experimental validation.
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